Gyt6acy5JL
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Overview
Description
The compound “Gyt6acy5JL” is also known as JZ-IV-10. It is a piperidine derivative related to cocaine and acts as a highly potent serotonin–norepinephrine–dopamine reuptake inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gyt6acy5JL involves several steps. The key intermediate is a piperidine derivative, which is then modified to introduce the chlorophenyl group and the isopropylacetamide moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Gyt6acy5JL undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol .
Scientific Research Applications
Gyt6acy5JL has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Potential therapeutic applications in treating disorders related to serotonin, norepinephrine, and dopamine imbalances, such as depression and attention deficit hyperactivity disorder.
Industry: Potential use in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Gyt6acy5JL exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound targets the serotonin transporter, norepinephrine transporter, and dopamine transporter, blocking their function and preventing the reabsorption of the neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine
- N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate
- Nocaine
Uniqueness
Gyt6acy5JL is unique due to its high potency as a serotonin–norepinephrine–dopamine reuptake inhibitor. It combines structural elements from both cocaine and modafinil, resulting in a compound with enhanced efficacy and potentially fewer side effects .
Properties
CAS No. |
807342-16-1 |
---|---|
Molecular Formula |
C18H27ClN2OS |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-[[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methylsulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H27ClN2OS/c1-13(2)20-18(22)12-23-11-15-10-21(3)9-8-17(15)14-4-6-16(19)7-5-14/h4-7,13,15,17H,8-12H2,1-3H3,(H,20,22)/t15-,17-/m1/s1 |
InChI Key |
GPNABXAHBDYHFE-NVXWUHKLSA-N |
Isomeric SMILES |
CC(C)NC(=O)CSC[C@H]1CN(CC[C@@H]1C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC(C)NC(=O)CSCC1CN(CCC1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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